molecular formula C5H9N3O2 B2617866 Methyl 2-azido-2-methylpropanoate CAS No. 1882904-10-0

Methyl 2-azido-2-methylpropanoate

Cat. No.: B2617866
CAS No.: 1882904-10-0
M. Wt: 143.146
InChI Key: XRQXELZJPSQSBI-UHFFFAOYSA-N
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Description

Methyl 2-azido-2-methylpropanoate is an organic compound characterized by the presence of an azido group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-azido-2-methylpropanoate can be synthesized through the nucleophilic substitution of methyl 2-bromopropanoate with sodium azide in dimethylformamide. The reaction typically proceeds at room temperature, resulting in the formation of the azido compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide.

    Cycloaddition: Copper(I) catalysts for click chemistry reactions.

    Reduction: Triphenylphosphine in the presence of water.

Major Products

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Scientific Research Applications

Methyl 2-azido-2-methylpropanoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-azido-2-methylpropanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the reduction of the azido group to an amino group can facilitate further functionalization of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azido-2-methylpropanoate is unique due to its specific reactivity profile, particularly in cycloaddition reactions, making it a valuable compound in click chemistry and other synthetic applications.

Properties

IUPAC Name

methyl 2-azido-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-5(2,7-8-6)4(9)10-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQXELZJPSQSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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